molecular formula C8H10N4OS B11462272 6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11462272
M. Wt: 210.26 g/mol
InChI Key: LDQDOXKKOPHNJQ-UHFFFAOYSA-N
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Description

6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazoles with ethyl acetoacetate under microwave-assisted conditions. This method is advantageous due to its efficiency and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound typically involves multi-component reactions using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is preferred for its high yield and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. It is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
  • 5-amino-1,3,4-thiadiazole derivatives
  • 7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine

Uniqueness

6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, ethyl group, and methyl group on the thiadiazolo[3,2-a]pyrimidine scaffold differentiates it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

6-amino-2-ethyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4OS/c1-3-5-11-12-7(13)6(9)4(2)10-8(12)14-5/h3,9H2,1-2H3

InChI Key

LDQDOXKKOPHNJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C(=C(N=C2S1)C)N

Origin of Product

United States

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